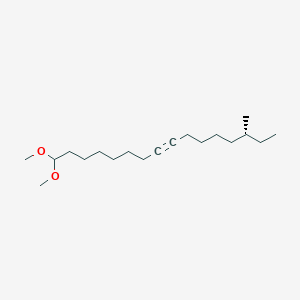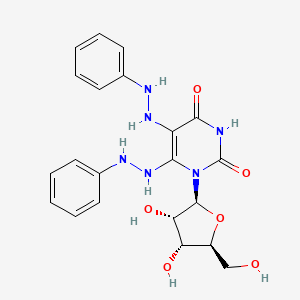
2,4(1H,3H)-Pyrimidinedione, 5,6-bis(2-phenylhydrazino)-1-beta-L-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 83956 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biochemical research and has been studied for its effects on various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 83956 typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 83956 is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
NSC 83956 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 83956 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
NSC 83956 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 83956 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use, but it often involves binding to enzymes or receptors, altering their activity.
Comparison with Similar Compounds
NSC 83956 can be compared to other compounds with similar structures or functions. Some of these similar compounds include:
NSC 12345: Known for its role in biochemical assays.
NSC 67890: Studied for its therapeutic potential in cancer treatment.
NSC 11223: Used in the synthesis of advanced materials.
NSC 83956 stands out due to its unique combination of properties, making it a valuable tool in various scientific disciplines.
Properties
CAS No. |
31842-86-1 |
|---|---|
Molecular Formula |
C21H24N6O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-bis(2-phenylhydrazinyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H24N6O6/c28-11-14-16(29)17(30)20(33-14)27-18(26-24-13-9-5-2-6-10-13)15(19(31)22-21(27)32)25-23-12-7-3-1-4-8-12/h1-10,14,16-17,20,23-26,28-30H,11H2,(H,22,31,32)/t14-,16-,17-,20-/m0/s1 |
InChI Key |
GGTHPPLAVIJDAZ-VERUCKTNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NNC2=C(N(C(=O)NC2=O)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)NNC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=C(N(C(=O)NC2=O)C3C(C(C(O3)CO)O)O)NNC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


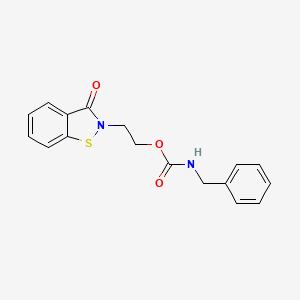
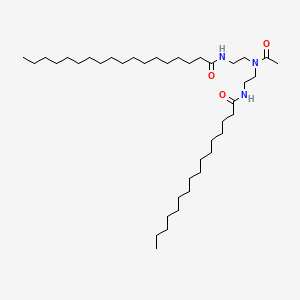
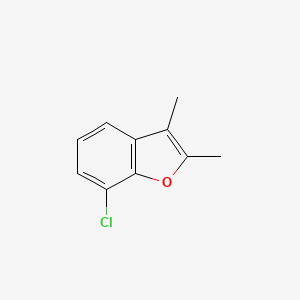

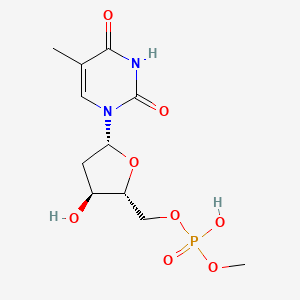


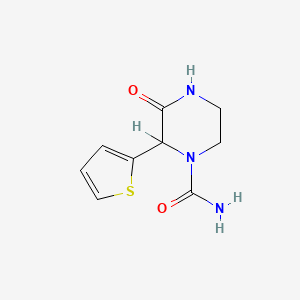
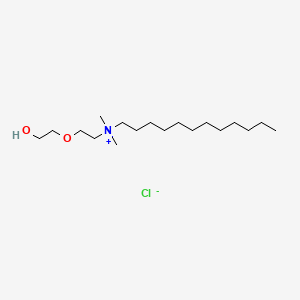
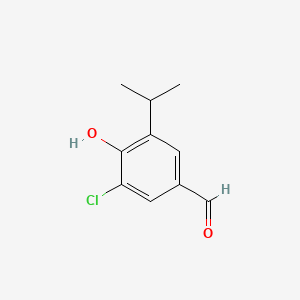

![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
